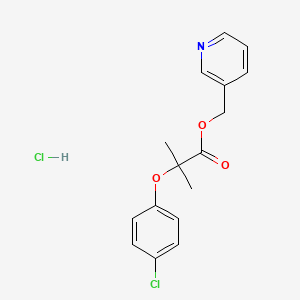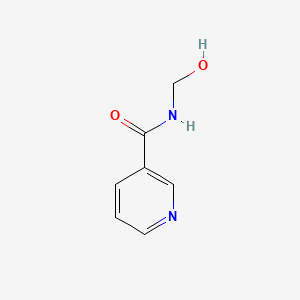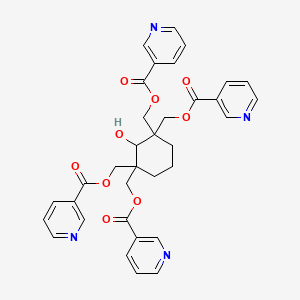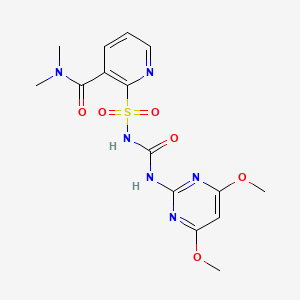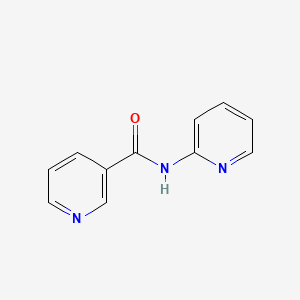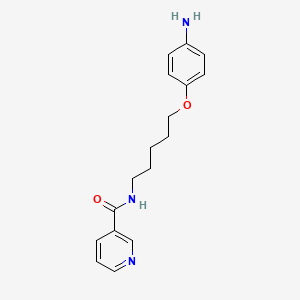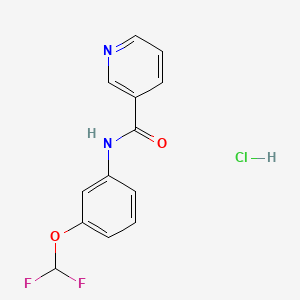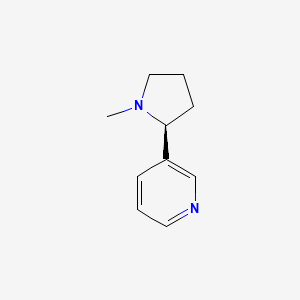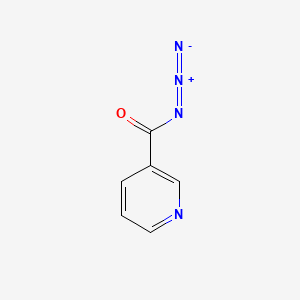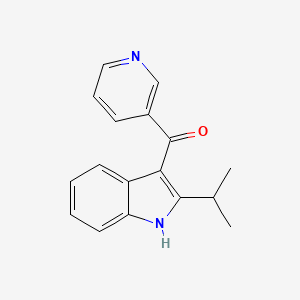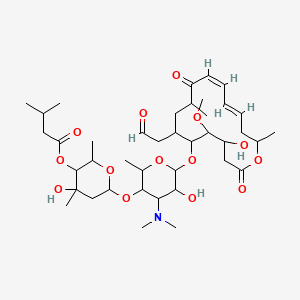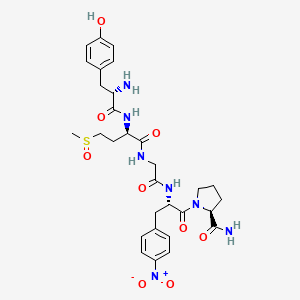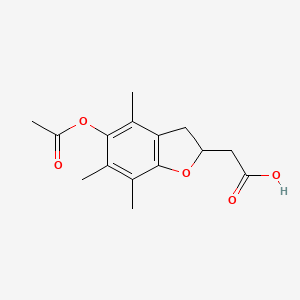
Raxofelast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raxofelast, also known as (±)5-(Acetyloxy)-2,3-dihydro-4,6,7-trimethyl-2-benzofuranacetic acid, is a hydrophilic antioxidant with properties similar to vitamin E. It has been studied for its potential to reduce oxidative stress and inflammation in various biological systems. This compound is particularly noted for its ability to protect against ischemia-reperfusion injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raxofelast can be synthesized through a short route involving the Friedel-Crafts alkylation of trimethylhydroquinone with methyl 4-bromocrotonate. This reaction forms the core structure of this compound, which is then further modified to achieve the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as alkylation, esterification, and purification processes. The scalability of these methods would depend on optimizing reaction conditions and yields to suit industrial requirements.
Chemical Reactions Analysis
Types of Reactions: Raxofelast undergoes various chemical reactions, including:
Oxidation: this compound acts as an antioxidant, meaning it can undergo oxidation reactions where it donates electrons to neutralize reactive oxygen species.
Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps reduce oxidative stress.
Substitution: The compound can undergo substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other reactive oxygen species.
Reduction: Reducing agents such as glutathione can interact with this compound.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions typically involve the modified forms of this compound, where its antioxidant properties are either enhanced or utilized in neutralizing reactive species .
Scientific Research Applications
Raxofelast has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antioxidant mechanisms and the effects of oxidative stress.
Biology: this compound is studied for its protective effects against cellular damage caused by reactive oxygen species.
Medicine: The compound has potential therapeutic applications in treating conditions like ischemia-reperfusion injury, diabetes, and inflammation-related diseases.
Industry: this compound can be used in formulations that require antioxidant properties, such as in pharmaceuticals and cosmetics .
Mechanism of Action
Raxofelast exerts its effects primarily through its antioxidant properties. It protects polyunsaturated fatty acids in cell membranes from lipid peroxidation, thereby preventing cellular damage. The compound also stimulates the proliferation of fibroblasts and keratinocytes, promoting wound healing. Additionally, this compound modulates the activation of mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases (ERK), and protein kinase C (PKC) pathways, which are involved in cellular responses to oxidative stress .
Comparison with Similar Compounds
Raxofelast is unique due to its hydrophilic nature and potent antioxidant properties. Similar compounds include:
Vitamin E (α-tocopherol): A well-known antioxidant with lipid-soluble properties.
Genistein: Another antioxidant that has been compared with this compound in terms of its ability to reduce oxidative stress.
Glutathione: A naturally occurring antioxidant in the body that helps reduce oxidative stress.
This compound stands out due to its hydrophilic character, making it more suitable for certain biological applications where water solubility is advantageous .
Properties
CAS No. |
128232-14-4 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(5-acetyloxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C15H18O5/c1-7-8(2)15-12(5-11(20-15)6-13(17)18)9(3)14(7)19-10(4)16/h11H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
QLWBKUUORSULMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)CC(=O)O)C)OC(=O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2,3-dihydro-5-acetoxy-4,6,7-trimethylbenzofuranyl)acetic acid IRFI 016 IRFI-016 Raxofelast |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


